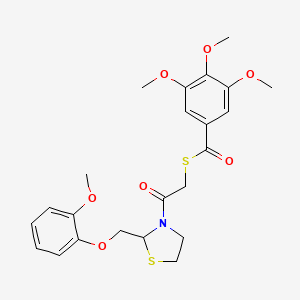
(-)-Befunolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Befunolol: is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of glaucoma and hypertension. The compound works by reducing intraocular pressure and decreasing heart rate, making it effective in managing these conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Befunolol typically involves the reaction of 1-(2-chloroethyl)-2-methylimidazole with 2-(2-hydroxy-3-isopropylaminopropoxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar routes as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Befunolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-Befunolol is used as a reference compound in studies involving beta-blockers. Its interactions with various reagents and conditions are studied to understand its chemical properties better.
Biology: In biological research, this compound is used to study the effects of beta-blockers on cellular processes. It helps in understanding how these compounds interact with beta-adrenergic receptors at the cellular level.
Medicine: Medically, this compound is used in the treatment of glaucoma and hypertension. Research focuses on its efficacy, safety, and potential side effects in patients.
Industry: In the pharmaceutical industry, this compound is used in the formulation of medications for glaucoma and hypertension. Its production and quality control are critical areas of research to ensure the availability of high-quality medications.
Mecanismo De Acción
Molecular Targets and Pathways: (-)-Befunolol exerts its effects by binding to beta-adrenergic receptors, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and intraocular pressure. The compound primarily targets beta-1 and beta-2 adrenergic receptors, inhibiting their activity and resulting in the therapeutic effects observed in patients.
Comparación Con Compuestos Similares
Propranolol: Another non-selective beta-blocker used for similar indications.
Timolol: Used in the treatment of glaucoma and hypertension.
Atenolol: A selective beta-1 blocker used primarily for hypertension.
Uniqueness: (-)-Befunolol is unique in its dual action on both beta-1 and beta-2 adrenergic receptors, making it effective in treating both glaucoma and hypertension. Its specific chemical structure also allows for effective penetration into ocular tissues, enhancing its efficacy in treating glaucoma.
Propiedades
Número CAS |
66685-76-5 |
|---|---|
Fórmula molecular |
C16H21NO4 |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
1-[7-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3/t13-/m0/s1 |
Clave InChI |
ZPQPDBIHYCBNIG-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)NC[C@@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


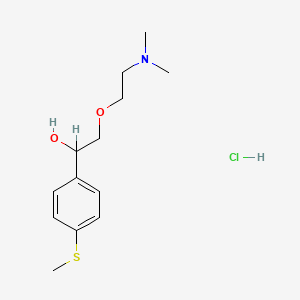
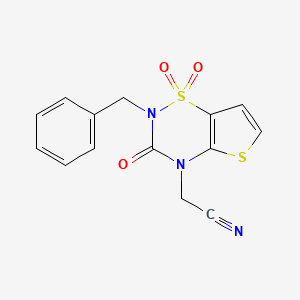
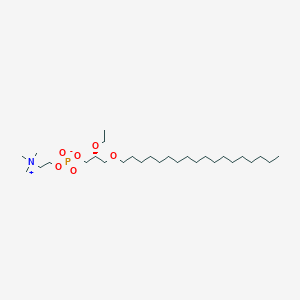
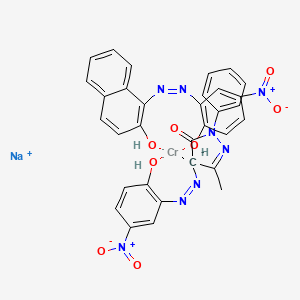
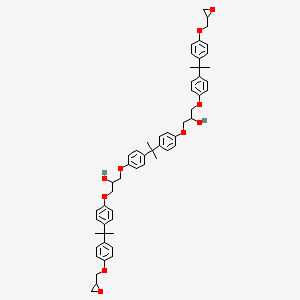
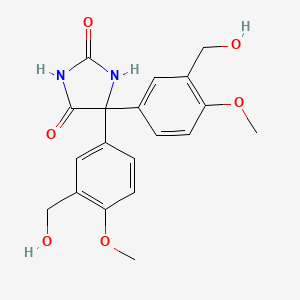
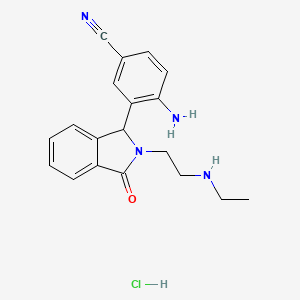
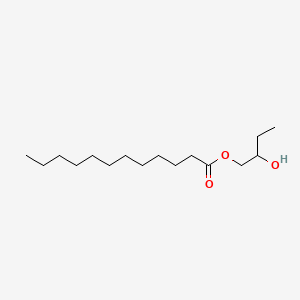
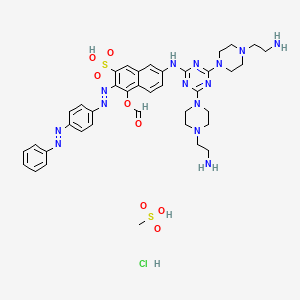
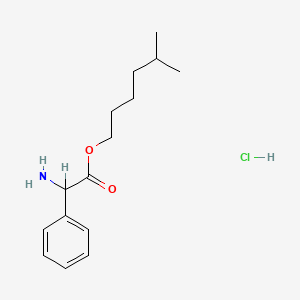

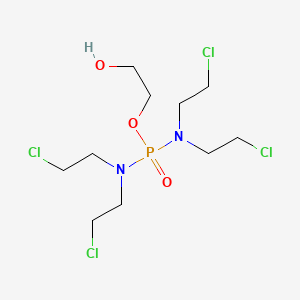
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12751027.png)
